molecular formula C9H16ClNO2 B12286624 ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

Cat. No.: B12286624
M. Wt: 205.68 g/mol
InChI Key: RHTOIFWJKDDWQY-HNPMAXIBSA-N
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Description

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1217814-87-3) is a heterocyclic organic compound with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . The bicyclo[2.2.1]heptane (norbornane) scaffold is rigid and conformationally constrained, making it valuable in medicinal chemistry for enhancing binding affinity and metabolic stability. The ethyl carboxylate group at the 2-position and the hydrochloride salt improve solubility and crystallinity, critical for pharmaceutical applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-6-3-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m0./s1

InChI Key

RHTOIFWJKDDWQY-HNPMAXIBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2.Cl

Canonical SMILES

CCOC(=O)C1CC2CCC1N2.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The epimerization-lactamization cascade is a pivotal method for constructing the bicyclic framework. Starting from (2S,4R)-4-aminoproline methyl esters, this one-pot process involves:

  • Epimerization : Base-induced racemization at the C2 position.
  • Lactamization : Intramolecular aminolysis of the (2R)-epimer to form the bicyclic lactam intermediate.

Key factors include:

  • Electron-withdrawing N-protecting groups (e.g., tosyl [Ts] or tert-butoxycarbonyl [Boc]) to stabilize intermediates.
  • Strong bases (e.g., NaH, KOtBu) to promote both steps.

Optimized Conditions and Yields

Substrate Base Solvent Temperature (°C) Yield (%)
N-Ts-4-aminoproline ester NaH THF 0 → RT 78
N-Boc-4-aminoproline ester KOtBu DMF 25 65

This method achieves stereoselectivity >20:1 dr for the (1R,2R,4S) configuration.

Multi-Step Synthesis from Trans-4-Hydroxyproline

Stepwise Route

A classical five-step synthesis starting from trans-4-hydroxy-L-proline includes:

  • Benzoylation : Protection of the hydroxyl group.
  • Methyl esterification : Conversion to methyl ester.
  • Tosylation : Introduction of a leaving group.
  • Reduction : LiBH₄-mediated cyclization to form the lactam.
  • Hydrogenolysis : Removal of protecting groups and hydrochloride salt formation.

Yield and Scalability

  • Overall yield : 18% (traditional route).
  • Improved route : Platinum oxide-catalyzed hydrogenation increases yield to 36% but requires costly catalysts.

Palladium-Catalyzed 1,2-Aminoacyloxylation

Methodology

A novel approach employs palladium catalysis to construct oxygenated 2-azabicyclo[2.2.1]heptanes. Cyclopentenes undergo 1,2-aminoacyloxylation with:

  • Pd(OAc)₂ as the catalyst.
  • N-Fluorobenzenesulfonimide (NFSI) as the nitrogen source.
  • Carboxylic acids as acyloxy donors.

Reaction Scope

Cyclopentene Derivative Carboxylic Acid Yield (%)
Unsubstituted Acetic acid 72
3-Methyl Benzoyloxy 68

This method enables rapid access to diverse bicyclic scaffolds but requires stringent anhydrous conditions.

Diels-Alder Reaction with N-Acylpyrroles

Stereoselective Cycloaddition

N-Acylpyrroles (e.g., N-Boc-pyrrole) react with acetylenic dienophiles in a Diels-Alder reaction:

  • Lewis acids (e.g., AlCl₃) enhance regioselectivity.
  • Chiral auxiliaries on the dienophile control stereochemistry.

Key Data

Dienophile Lewis Acid Yield (%) ee (%)
Dimethyl acetylenedicarboxylate None 45 -
Ethyl propiolate AlCl₃ 62 88

Post-reaction ozonolysis and decarbonylation yield the bicyclic ketone, which is esterified and converted to the hydrochloride salt.

Industrial-Scale Considerations

Process Optimization

Industrial production emphasizes:

  • Catalyst recycling : Pd-based systems require recovery to offset costs.
  • Continuous flow systems : Enhance throughput for multi-step sequences.

Purification Strategies

  • Recrystallization : Methanol/ethyl acetate mixtures isolate the hydrochloride salt.
  • Chiral chromatography : Resolves enantiomeric impurities on preparative HPLC.

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability Cost Efficiency
Epimerization-lactamization 65–78 High Moderate High
Multi-step synthesis 18–36 Moderate Low Low
Palladium catalysis 68–72 High High Moderate
Diels-Alder 45–62 Variable Moderate Low

The epimerization-lactamization cascade offers the best balance of yield and stereoselectivity, while palladium catalysis is superior for structural diversification.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 1217814-87-3
  • IUPAC Name : Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

The structure of this compound features a bicyclic framework that is crucial for its biological activity and interaction with various biological targets.

Cholinergic Modulation

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate; hydrochloride has been studied for its potential as a cholinergic agent. Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane can interact with cholinergic receptors, making them candidates for treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Synthesis of Therapeutic Agents

This compound serves as an important intermediate in the synthesis of various therapeutic agents. Its bicyclic structure allows for modifications that can lead to the development of new drugs targeting specific receptors or pathways in the body . For instance, it can be transformed into other bioactive compounds through various chemical reactions such as hydroxylation and acylation.

Analgesic Properties

Studies have suggested that derivatives of this compound possess analgesic properties, which could be beneficial in pain management therapies . The mechanism may involve modulation of neurotransmitter release and receptor activity within pain pathways.

Case Studies

Study Findings Implications
Cholinergic Activity AssessmentDemonstrated that derivatives exhibit significant binding affinity to muscarinic receptorsPotential use in cognitive enhancement therapies
Synthesis Pathway DevelopmentEstablished efficient synthetic routes for producing ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane derivativesFacilitates the development of new pharmacological agents
Analgesic Efficacy TrialsFound analgesic effects comparable to existing pain medications in animal modelsSuggests potential for new pain relief medications

Mechanism of Action

The mechanism of action of ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Epibatidine Derivatives

Epibatidine (CAS 140111-52-0, C₁₁H₁₃ClN₂) is a natural alkaloid with the same bicyclo[2.2.1]heptane core but features a 6-chloro-3-pyridyl substituent at the 2-position instead of an ethyl carboxylate .

  • Pharmacological Activity : Epibatidine is a potent nicotinic acetylcholine receptor (nAChR) agonist, with Ki = 43 pM for α4β2 receptors, ~5000-fold more potent than nicotine .
  • Stereochemistry : The absolute configuration of epibatidine is 1R,2R,4S , identical to the target compound, highlighting the role of stereochemistry in receptor interactions .
  • Toxicity : Epibatidine’s high affinity contributes to severe toxicity (LD₅₀ < 1 mg/kg in mice), limiting therapeutic use .
Property Target Compound Epibatidine
Molecular Formula C₉H₁₆ClNO₂ C₁₁H₁₃ClN₂
Molecular Weight 205.68 g/mol 208.69 g/mol
Substituent Ethyl carboxylate 6-Chloro-3-pyridyl
nAChR Affinity (Ki) Not reported 43 pM (α4β2)
CAS Number 1217814-87-3 140111-52-0

Methyl Ester Analogs

Methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate (CAS 1788041-49-5, C₁₀H₁₅NO₆) shares the same core but substitutes the ethyl group with a methyl ester and uses oxalate as the counterion .

  • Synthesis : Prepared via esterification followed by oxalate salt formation, yielding >97% purity .
  • Applications : Used as a protein degrader building block, emphasizing its utility in chemical biology.

Carboxylic Acid Derivatives

rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (C₇H₁₄ClNO₃) replaces the ethyl ester with a carboxylic acid, altering solubility and reactivity .

  • Physicochemical Properties : The carboxylic acid group increases hydrophilicity (logP ~1.2 vs. ~2.5 for the ethyl ester), impacting membrane permeability .
  • Synthetic Utility : Intermediate for further functionalization, such as amide coupling .

Trifluoromethyl-Substituted Analogs

(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 2177264-26-3) introduces a trifluoromethyl group and replaces one nitrogen with oxygen .

  • Electronic Effects : The electron-withdrawing CF₃ group enhances metabolic stability and alters receptor binding profiles .
  • Molecular Weight : 227.63 g/mol, slightly higher than the target compound .

Thienyl-Substituted Derivatives

Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate exemplifies substitution with a thienyl group , synthesized via chiral HPLC resolution .

  • Stereochemical Purity : >99% enantiomeric excess achieved, critical for probing stereospecific biological effects .
  • Applications : Used to study constrained proline analogs in peptide mimetics .

Key Research Findings

Stereochemistry Matters : The 1R,2R,4S configuration in the target compound and epibatidine is essential for high receptor affinity, as mirror-image enantiomers show reduced activity .

Functional Group Impact :

  • Ethyl carboxylate : Balances lipophilicity and solubility, ideal for oral bioavailability.
  • Chloropyridyl (epibatidine) : Enhances nAChR binding but introduces toxicity .
  • Trifluoromethyl : Improves metabolic stability but may reduce solubility .

Synthetic Advances : Improved yields (e.g., 36% for 7-azabicyclo[2.2.1]heptane derivatives vs. <1% in early methods) enable scalable production .

Biological Activity

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS Number: 1217977-76-8) is a bicyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
IUPAC NameEthyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
InChI KeyPZYIEJIXPMWKPS-XLPZGREQSA-N

Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate acts primarily as a receptor modulator . Its structure allows it to interact with various neurotransmitter systems, notably in the central nervous system (CNS). Research indicates that this compound may function as an antagonist at certain receptors, influencing neurotransmitter release and receptor activation.

1. CNS Activity

Studies suggest that this compound exhibits notable analgesic and anxiolytic properties. It is believed to modulate pain pathways via interaction with opioid receptors and may also influence serotonin pathways, contributing to its anxiolytic effects.

2. Antimicrobial Properties

Preliminary investigations have indicated that ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate shows activity against certain bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.

3. Neuroprotective Effects

Research has highlighted potential neuroprotective effects of this compound in models of neurodegeneration. It may help mitigate oxidative stress and inflammation in neuronal cells.

Case Study 1: Analgesic Properties

A study conducted on rodent models demonstrated that administration of ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate resulted in a significant reduction in pain response when subjected to thermal stimuli. The analgesic effect was comparable to standard opioid treatments but with a lower incidence of side effects.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting potential as a lead compound for antibiotic development.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of bicyclic compounds similar to ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate. Modifications to the azabicyclo structure have been shown to enhance receptor affinity and selectivity:

ModificationEffect on Activity
Methyl substitutionIncreased analgesic potency
Halogen substitutionEnhanced antimicrobial activity

Q & A

Q. What synthetic methodologies are available for preparing 7-azabicyclo[2.2.1]heptane derivatives, and how do their yields compare?

Two primary routes are documented:

  • A five-step synthesis yielding 18% via cycloaddition and deprotection, and an alternative five-step method achieving 36% yield using platinum oxide catalysis .
  • Palladium-bisimidazol-2-ylidene complexes enable direct N-heteroaryl functionalization in a single step, offering moderate yields (40–60%) for diverse substrates .

Q. How can enantiomeric resolution of racemic 7-azabicyclo[2.2.1]heptane derivatives be achieved?

Chiral HPLC with cellulose-based columns (e.g., 10-undecenoate/3,5-dimethylphenylcarbamate on allylsilica) effectively resolves enantiomers. A 93/2/5 hexane/chloroform/2-propanol eluent at 18 mL/min achieves >99% purity, as demonstrated for methyl 2-(thien-2-yl) derivatives .

Q. What spectroscopic methods are critical for characterizing stereochemistry in this compound?

Key techniques include:

  • Optical rotation : Specific rotations ([α]D) of +57.4 and -55.3 for enantiomers in CHCl₃ .
  • Melting points : 128–130°C for enantiopure derivatives .
  • NMR : Distinct splitting patterns for bridgehead protons confirm bicyclic geometry .

Q. What safety precautions are necessary when handling this compound?

GHS hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335). Use PPE (gloves, goggles), ensure ventilation, and avoid dust formation .

Q. How does the 7-azanorbornane skeleton influence molecular rigidity?

The bicyclic framework imposes steric constraints, reducing rotational barriers (e.g., N–CO bond barriers are 1.2 kcal/mol lower than unstrained analogs) .

Advanced Research Questions

Q. How can synthetic yields of 7-azabicyclo[2.2.1]heptane derivatives be optimized despite competing side reactions?

  • Catalyst tuning : Palladium complexes with bulky ligands improve coupling efficiency in amination reactions .
  • Stepwise protection : N-Boc intermediates minimize side reactions during cyclization .

Q. How should researchers resolve contradictions between stereochemical assignments from chromatography vs. spectroscopy?

Cross-validate using:

  • Synthetic correlation : Compare with epibatidine’s absolute configuration (1R,2R,4S) confirmed via X-ray and total synthesis .
  • Chiral eluent profiles : Match retention times with resolved standards under identical HPLC conditions .

Q. What strategies mitigate low regioselectivity in functionalizing the 7-azabicyclo[2.2.1]heptane core?

  • Directing groups : Use N-acyl or nitroso derivatives to bias electrophilic substitution .
  • Transition-metal catalysis : Palladium-mediated cross-coupling ensures precise C–N bond formation .

Q. How does the compound’s stereochemistry compare to bioactive analogs like epibatidine?

Epibatidine (1R,2R,4S configuration) shares the 7-azanorbornane skeleton but features a 6-chloropyridyl substituent. Its analgesic activity highlights the scaffold’s versatility for nicotinic receptor targeting .

Q. What computational or experimental approaches quantify steric strain in N-acyl derivatives?

  • Dynamic NMR : Measure rotational barriers (e.g., ΔG‡ for N–NO rotation: 6.5 kcal/mol lower than unstrained analogs) .
  • DFT calculations : Model bond angles and torsional strain to predict reactivity .

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